Zidovudine-d3
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Overview
Description
Zidovudine-d3, also known as azidothymidine-d3, is a deuterated form of zidovudine, a nucleoside analog reverse-transcriptase inhibitor. It is primarily used in the treatment of Human Immunodeficiency Virus (HIV) infections. The deuterium atoms in this compound replace the hydrogen atoms, which can be useful in pharmacokinetic studies to differentiate it from the non-deuterated form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zidovudine-d3 involves the following steps:
Starting Material: Thymidine is used as the starting material.
Formation of Mesylate: Thymidine is treated with methanesulfonyl chloride in pyridine to form the corresponding mesylate.
Azidation: The mesylate is then reacted with lithium azide in dimethylformamide to replace the mesyl group with an azido group, resulting in the formation of azidothymidine.
Deuteration: The hydrogen atoms in azidothymidine are replaced with deuterium atoms to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Using large-scale reactors to handle the reactions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Ensuring the product meets pharmaceutical standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Zidovudine-d3 undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions.
Cycloaddition Reactions: It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions.
Alkyne Compounds: React with the azido group in cycloaddition reactions.
Dimethylformamide: Common solvent used in the synthesis.
Major Products
Cycloaddition Products: Formation of triazole derivatives through cycloaddition reactions.
Scientific Research Applications
Zidovudine-d3 has several scientific research applications:
Pharmacokinetic Studies: Used to study the pharmacokinetics of zidovudine by differentiating it from the non-deuterated form.
HIV Research: Employed in research related to HIV treatment and resistance mechanisms.
Drug Development: Used as a reference compound in the development of new antiretroviral drugs.
Biological Studies: Investigated for its effects on cellular processes and interactions with other biomolecules.
Mechanism of Action
Zidovudine-d3 exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. It is phosphorylated to its active 5′-triphosphate metabolite, which competes with natural nucleotides for incorporation into viral DNA. Once incorporated, it causes DNA chain termination, thereby inhibiting viral replication.
Comparison with Similar Compounds
Similar Compounds
Stavudine: Another nucleoside analog reverse-transcriptase inhibitor.
Didanosine: A nucleoside analog used in HIV treatment.
Zalcitabine: Similar to zidovudine, used in HIV therapy.
Uniqueness
Zidovudine-d3 is unique due to its deuterium atoms, which provide distinct advantages in pharmacokinetic studies. It also has a well-established mechanism of action and is widely used in HIV research and treatment.
Properties
Molecular Formula |
C10H13N5O4 |
---|---|
Molecular Weight |
270.26 g/mol |
IUPAC Name |
1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/i1D3 |
InChI Key |
HBOMLICNUCNMMY-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Origin of Product |
United States |
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